molecular formula C12H10F3NO B2388879 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone CAS No. 952959-35-2

2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone

Cat. No.: B2388879
CAS No.: 952959-35-2
M. Wt: 241.213
InChI Key: ITYVPKIPAMPCKO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone ( 952959-35-2) is a high-value chemical building block of interest in advanced organic synthesis and medicinal chemistry research . This compound, with a molecular formula of C12H10F3NO and a molecular weight of 241.21 g/mol, features a 2,3-dihydropyrrole (pyrroline) core, a privileged scaffold in drug discovery, which is substituted with a phenyl ring and an electron-withdrawing trifluoroacetyl group . The presence of the trifluoromethyl group is a significant structural motif that can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, making this ethanone derivative a particularly useful intermediate for the synthesis of more complex, biologically active molecules . Researchers utilize this compound as a key precursor in the development of novel therapeutic agents and other specialized organic materials. It is strictly intended for laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Suppliers including Ambeed, Inc. and Toronto Research Chemicals offer this compound, underscoring its relevance for research and development applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-phenyl-2,3-dihydro-1H-pyrrol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)9-6-7-16-10(9)8-4-2-1-3-5-8/h1-5,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYVPKIPAMPCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=C1C(=O)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone typically involves a three-step process:

    Reaction of 2-phenyl-4,5-dihydro-1H-pyrrole with trifluoromethyl trifluoroacetate: This step forms an intermediate compound.

    Deprotection: The intermediate undergoes deprotection to remove any protecting groups.

    Oxidation: The final step involves oxidation to yield the desired product.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone exhibit significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrates the compound's ability to scavenge free radicals effectively. Studies have shown that derivatives can outperform standard antioxidants like ascorbic acid by factors of 1.26 to 1.4 times due to the electron-donating capacity of the trifluoromethyl group .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro assays against various cancer cell lines. Notably:

Cell LineIC50 Value (µM)
U87 Glioblastoma15
MDA-MB-231 Triple-Negative Breast Cancer30

These findings suggest that the compound may inhibit the proliferation of cancer cells effectively, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antioxidant Efficacy

In a study assessing antioxidant properties, derivatives of this compound were tested for their radical scavenging ability using the DPPH assay. Results indicated that modifications to the phenyl group increased antioxidant efficacy significantly.

Case Study 2: Anticancer Screening

A comprehensive screening of various derivatives against multiple cancer cell lines revealed that certain modifications to the pyrrole structure enhanced cytotoxicity against U87 and MDA-MB-231 cells. The structure–activity relationship (SAR) analysis provided insights into how different substituents affect biological activity.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name CAS Molecular Weight (g/mol) Key Functional Groups Structural Features
2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone 58492-79-8 241.21 Trifluoroethyl, dihydropyrrole, phenyl Partially saturated pyrrolidine ring
2,2,2-Trifluoro-1-(1H-imidazol-1-yl)ethanone 1546-79-8 176.09 Trifluoroethyl, imidazole Aromatic heterocycle (imidazole)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone - ~500 (estimated) Triazole, sulfonyl, phenyl, thioether Fully aromatic triazole ring
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one 680217-03-2 - Triazole, pyrrole, thioether Unsaturated pyrrole ring

Key Observations:

  • Electron-Withdrawing Groups: The trifluoroethyl group in the target compound and 2,2,2-trifluoro-1-(1H-imidazol-1-yl)ethanone enhances electrophilicity and metabolic stability compared to non-fluorinated analogs .
  • Ring Saturation : The dihydropyrrole ring in the target compound introduces conformational flexibility, unlike rigid aromatic systems in triazole- or imidazole-based analogs. This flexibility may improve binding to dynamic biological targets .

Electronic and Physicochemical Properties

  • Polarity: The trifluoroethyl group reduces electron density at the ketone carbonyl, making it more electrophilic than non-fluorinated ethanones. This contrasts with sulfonyl-containing triazoles, where sulfonyl groups dominate polarity .
  • Solubility : The target compound’s lower molecular weight (241.21 g/mol) compared to triazole analogs (~500 g/mol) suggests improved solubility in organic solvents but reduced aqueous solubility due to the hydrophobic phenyl group .
  • Thermal Stability : Fluorination typically increases thermal stability. The dihydropyrrole ring’s partial saturation may reduce oxidative degradation compared to unsaturated pyrrole derivatives .

Biological Activity

2,2,2-Trifluoro-1-(2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)ethanone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a pyrrole derivative, which are known to enhance biological activity through improved metabolic stability and lipophilicity. The presence of the trifluoromethyl group is particularly significant as it can increase the binding affinity to biological targets and enhance the overall pharmacokinetic profile of the molecule.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit notable antitumor properties. A study highlighted that certain pyrrole derivatives demonstrated significant inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth . The structure-activity relationship (SAR) suggests that modifications in the pyrrole ring can lead to enhanced antitumor efficacy.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrole derivatives have been reported between 3.12 and 12.5 μg/mL . This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Pyrrole derivatives are also recognized for their anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests that this compound may possess similar anti-inflammatory properties.

Case Studies

  • Antitumor Efficacy : In vitro studies demonstrated that a series of pyrrole derivatives exhibited significant cytotoxic effects on cancer cell lines. One study reported an IC50 value of 10 µM for a closely related compound against HeLa cells .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial activity of several pyrrole derivatives against common pathogens. The results indicated that compounds with trifluoromethyl substitutions had enhanced activity compared to their non-fluorinated counterparts .
  • Inflammation Models : In animal models of inflammation, related pyrrole compounds showed a reduction in paw edema and inflammatory markers when administered at doses ranging from 5 to 20 mg/kg .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntitumorHeLa cells10 µM
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
Anti-inflammatoryInflammation modelN/A

Q & A

Q. Example Refinement Strategy :

PART 1  
AFIX 137  
F1 1 0.5 0.5 0.5 11.0 0.02  
F2 1 0.5 0.5 0.5 11.0 0.02  
F3 1 0.5 0.5 0.5 11.0 0.02  
HKLF 4  
TWIN 0 -1 0 0 -1 0 0 0 1  

Advanced: How can researchers reconcile contradictory biological activity data for related pyrrole derivatives?

Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF3_3) vs. electron-donating groups (e.g., -OCH3_3) alter binding affinity to targets like kinases .
  • Assay conditions : Varying pH (7.4 vs. 6.5) or redox environments (e.g., glutathione levels) impact stability .
  • Metabolite interference : Phase I metabolites (e.g., hydroxylated derivatives) may exhibit off-target activity .

Table 2 : Comparative Bioactivity of Analogues

SubstituentIC50_{50} (nM)Assay ConditionReference
-CF3_3 (target)120 ± 15pH 7.4, 37°C
-OCH3_3450 ± 30pH 6.5, 25°C

Advanced: What computational and experimental approaches validate reaction mechanisms for its synthesis?

  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) models transition states for cyclization steps (ΔG‡ ≈ 25–30 kcal/mol) .
  • Isotopic labeling : 13C^{13}\text{C}-labeled carbonyl precursors track regioselectivity in pyrrole ring formation .
  • Kinetic profiling : In situ IR spectroscopy monitors intermediate concentrations during reflux .

Advanced: How do solvent effects influence the compound’s stability during long-term storage?

  • Polar solvents (DMSO, MeOH) : Promote hydrolysis of the trifluoroacetyl group (t1/2_{1/2} ≈ 30 days at 25°C) .
  • Non-polar solvents (hexane) : Reduce degradation but risk crystallization-induced enantiomer separation .
  • Recommendation : Store under argon in amber vials at -20°C in anhydrous THF .

Advanced: What strategies address low yields in large-scale (>10 g) synthesis?

  • Continuous flow reactors : Improve heat dissipation in exothermic steps (e.g., cyclization) .
  • Catalyst recycling : Immobilized acidic ionic liquids (e.g., [BMIM][HSO4_4]) reduce waste .
  • Crystallization engineering : Seeding with microcrystals avoids oiling-out during cooling .

Advanced: How can researchers distinguish between thermodynamic vs. kinetic control in its synthesis?

  • Variable-temperature NMR : Identify metastable intermediates (e.g., enolates) below -40°C .
  • Quenching experiments : Rapid cooling traps kinetic products (e.g., cis-diastereomers) .
  • Reaction profiling : Monitor energy landscapes via Eyring plots (ΔH‡ vs. ΔS‡) .

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